
(S)-2-(Piperidin-2-yl)ethanol
Overview
Description
(S)-2-(Piperidin-2-yl)ethanol (CAS: 17366-48-2) is a chiral piperidine derivative featuring an ethanol substituent at the 2-position of the piperidine ring. Its stereochemistry (S-configuration) is critical for interactions in biological systems, such as receptor binding or enzyme inhibition. This compound is often utilized in pharmaceutical synthesis, particularly in the development of chiral ligands or as a precursor for bioactive molecules .
Preparation Methods
Catalytic Hydrogenation of 2-Pyridineethanol
The industrial-scale synthesis of racemic 2-piperidineethanol involves catalytic hydrogenation of 2-pyridineethanol. As detailed in U.S. Patent 6,258,955B1, ruthenium dioxide (RuO₂) catalyzes this reaction under high hydrogen pressure (≥500 psig) in the presence of piperidine as a co-solvent to suppress N-methylation byproducts . Key parameters include:
Catalyst | Solvent | Temperature (°C) | Pressure (psig) | Yield (%) | Byproduct (N-methylated) (%) |
---|---|---|---|---|---|
RuO₂ | Piperidine | 90–120 | 500–1,000 | 85–95 | <5 |
This method achieves high conversion but yields racemic product, necessitating subsequent resolution .
Enzymatic Kinetic Resolution
Racemic 2-piperidineethanol is resolved using lipases to selectively acylate one enantiomer. Lipase PS (from Burkholderia cepacia) acetylates the (R)-enantiomer with vinyl acetate, leaving (S)-2-piperidineethanol unreacted (98% ee after hydrolysis) . Parallel use of porcine pancreatic lipase (PPL) for butanoylation enhances selectivity:
Enzyme | Acyl Donor | Time (h) | Temperature (°C) | ee (%) | Yield (%) |
---|---|---|---|---|---|
Lipase PS | Vinyl acetate | 48 | 40 | 98 | 42 |
PPL | Vinyl butanoate | 72 | 37 | 95 | 38 |
This tandem enzymatic approach avoids racemization and simplifies purification .
Diastereomeric Salt Crystallization
Early resolutions employed d-10-camphorsulfonic acid to form diastereomeric salts. Recrystallization from ethanol-ether enriches (S)-2-piperidineethanol, albeit with low yields (≤30%) due to co-precipitation of racemic salts . Modern adaptations using N-sulfonyl pyroglutamic acids improve efficiency:
Resolving Agent | Solvent | Recrystallizations | ee (%) | Yield (%) |
---|---|---|---|---|
d-10-Camphorsulfonate | Ethanol-ether | 5 | 95 | 25 |
N-Sulfonyl pyroglutamic acid | Methanol | 3 | 99 | 40 |
This method remains cost-effective for multi-kilogram production despite scalability challenges .
Asymmetric Catalytic Hydrogenation
While direct asymmetric hydrogenation of 2-pyridineethanol is undocumented, chiral catalysts like (S)-BINAP-Ru complexes could theoretically induce enantioselectivity. Current research focuses on prochiral substrates, but adapting these systems for pyridine derivatives remains exploratory.
Step | Reagent/Column | Residence Time (min) | Yield (%) |
---|---|---|---|
Oxidation to aldehyde | 2-Iodoxybenzamide | 15 | 92 |
Allylation | 2-Methyl-allylMgBr | 20 | 88 |
This technology minimizes manual handling and enhances reproducibility for downstream applications .
Comparative Analysis of Methods
Method | Enantioselectivity (ee %) | Yield (%) | Scalability | Cost Efficiency |
---|---|---|---|---|
Catalytic Hydrogenation | 0 (Racemic) | 90 | High | High |
Enzymatic Resolution | 98 | 42 | Moderate | Moderate |
Diastereomeric Salts | 95–99 | 25–40 | Low | Low |
Flow Chemistry | 98 | 92* | High | High |
*Yield for aldehyde intermediate.
Chemical Reactions Analysis
Types of Reactions: (S)-2-(Piperidin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate in acidic conditions.
Reduction: Lithium aluminium tetrahydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Saturated alcohols.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
(S)-2-(Piperidin-2-yl)ethanol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme interactions and as a ligand in receptor binding assays.
Mechanism of Action
The mechanism of action of (S)-2-(Piperidin-2-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, while the ethanol moiety can participate in additional hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(R)-2-(Piperidin-2-yl)ethanol Hydrochloride
- CAS Number : 787622-24-6
- Structural Differences: Enantiomer of the (S)-form; differs in stereochemistry at the 2-position ethanol group.
- Key Properties :
- Applications : Used in asymmetric catalysis and as a chiral building block in drug discovery.
Piperidine-2-ethanol (Racemic Mixture)
- CAS Number : 1484-84-0
- Structural Differences : Lacks defined stereochemistry (racemic mixture of (R)- and (S)-forms).
- Key Properties :
Ethyl 2-(Piperidin-4-yl)acetate
- Structural Differences: Ethyl acetate substituent at the 4-position instead of ethanol at the 2-position.
- Key Properties: Increased lipophilicity due to the ester group, enhancing blood-brain barrier permeability (BBB permeability: 0.85) . Lower hydrogen bond donor count (HBD: 0 vs. 2 in (S)-2-(Piperidin-2-yl)ethanol) reduces solubility in aqueous media .
- Applications : Intermediate in synthesizing CNS-targeting drugs.
(S)-2-(2-Hydroxyethyl)piperidine Hydrochloride
- CAS Number : 786684-21-7
- Structural Differences: Ethanol group attached to a methylene bridge (2-hydroxyethyl) rather than directly to the piperidine ring.
- Key Properties: Similar solubility profile to this compound but with altered conformational flexibility . Structural isomerism may affect metabolic stability or target engagement.
Physicochemical and Toxicological Data Comparison
Biological Activity
(S)-2-(Piperidin-2-yl)ethanol, a chiral piperidine derivative, has garnered attention for its potential biological activities, particularly in the realm of pharmaceuticals. This compound is primarily recognized for its role as an intermediate in synthesizing various bioactive molecules, including those exhibiting cyclin-dependent kinase (CDK) inhibitory properties. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
This compound is characterized by its piperidine ring structure, which contributes to its biological activity. The synthesis typically involves the resolution of racemic mixtures to obtain the enantiomerically pure form, which is crucial for maximizing its pharmacological effects. A notable method involves crystallization with resolving agents to achieve high enantiomeric purity (greater than 95% ee) .
Property | Value |
---|---|
Molecular Formula | C₇H₁₅N |
Molecular Weight | 113.21 g/mol |
Melting Point | 24-26 °C |
Solubility | Soluble in water and ethanol |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties through its action as a CDK inhibitor. CDKs are critical regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Studies have demonstrated that derivatives of this compound can selectively inhibit CDK2, showing promise in cancer treatment strategies .
Antibacterial Activity
Recent investigations into the antibacterial potential of piperidine derivatives have highlighted the efficacy of this compound against various bacterial strains. For instance, derivatives have been tested against uropathogenic Escherichia coli (UPEC), revealing effective antibacterial properties that could contribute to developing new treatments for urinary tract infections .
Antioxidant Effects
In addition to its anticancer and antibacterial activities, this compound has also shown antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound’s ability to scavenge free radicals has been documented in several studies .
Case Study 1: CDK Inhibition
A study published in a pharmaceutical journal investigated the effects of this compound on cancer cell lines. The results indicated that treatment with this compound led to a significant decrease in cell proliferation due to CDK inhibition, suggesting its potential as a therapeutic agent in oncology .
Case Study 2: Antibacterial Efficacy
In another study focusing on urinary tract infections, researchers evaluated the antibacterial activity of this compound derivatives against resistant UPEC strains. The findings revealed that these compounds exhibited substantial antibacterial effects, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (S)-2-(Piperidin-2-yl)ethanol?
this compound is commonly synthesized via alkylation of piperidine derivatives. For example, 2-(piperidin-2-yl)ethanol can be converted to a Boc-protected intermediate using di-tert-butyl dicarbonate, followed by bromination with CBr₄. Subsequent alkylation with heteroaromatic compounds (e.g., phenothiazine) yields derivatives, which are deprotected using trifluoroacetic acid (TFA) . Alternative routes include microwave-assisted reactions with carbamate intermediates in tetrahydrofuran (THF) .
Q. What safety precautions are critical when handling this compound?
The compound is classified as acutely toxic (oral, Category 4) and causes severe skin burns (Category 1B). Researchers must wear nitrile gloves, lab coats, and eye/face protection. Work should be conducted in a fume hood to avoid inhalation. In case of skin contact, immediately remove contaminated clothing and rinse for 15 minutes under running water .
Q. How can the purity and enantiomeric excess of this compound be verified?
Purity is typically assessed via reverse-phase HPLC with UV detection. Enantiomeric excess is determined using chiral stationary-phase chromatography or nuclear magnetic resonance (NMR) with chiral shift reagents. For example, ¹H NMR analysis of derivatives like benzyl (S)-2-(hydroxypropyl)piperidine-1-carboxylate confirms stereochemistry .
Q. What solvents are compatible with this compound?
The compound is soluble in alcohols (e.g., ethanol) and polar aprotic solvents like DMSO. For solubility in aqueous media, co-solvents such as cyclodextrins or surfactants may be required .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be optimized?
Asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution with lipases can enhance enantiomeric purity. For instance, Maruyama’s method employs chiral auxiliaries to achieve >95% enantiomeric excess in intermediates like (R)-1-((S)-piperidin-2-yl)propan-2-ol .
Q. What strategies mitigate decomposition of this compound under reactive conditions?
The compound decomposes in the presence of strong oxidizers, acids, or bases, releasing carbon/nitrogen oxides. Stability is improved by storing it under inert gas (N₂ or Ar) at 2–8°C. For reactions requiring acidic/basic conditions, use mild reagents (e.g., acetic acid or ammonium hydroxide) and monitor decomposition via TLC or GC-MS .
Q. How does this compound function as a building block in kinase inhibitors?
The piperidine-ethanol moiety is integral to CDK inhibitors like Dinaciclib (SCH727965), where it enhances binding to ATP pockets. Modifications at the piperidine nitrogen (e.g., methylation) or ethanol hydroxyl group (e.g., etherification) modulate potency and selectivity .
Q. What analytical challenges arise when characterizing this compound derivatives, and how are they resolved?
Derivatives with similar polarity (e.g., N-methylated analogs) may co-elute in HPLC. This is addressed using high-resolution mass spectrometry (HRMS) or 2D NMR techniques like COSY and HSQC. For example, HMBC correlations differentiate between regioisomers in benzimidazole derivatives .
Q. How do structural modifications of this compound impact its pharmacological profile?
Introducing electron-withdrawing groups (e.g., halogens) on the piperidine ring increases metabolic stability. Conversely, elongating the ethanol chain improves solubility but may reduce blood-brain barrier penetration. SAR studies on thioridazine analogs demonstrate these trends .
Q. Data Contradiction Analysis
Q. Discrepancies in reported solubility: How to reconcile conflicting data?
Some sources claim the compound is "soluble in ethanol" (95% purity) , while others note limited aqueous solubility. These contradictions arise from batch-specific purity variations (e.g., residual solvents). Researchers should validate solubility via nephelometry or UV-Vis spectrophotometry for their specific batch .
Properties
IUPAC Name |
2-[(2S)-piperidin-2-yl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c9-6-4-7-3-1-2-5-8-7/h7-9H,1-6H2/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHDBHDZSMGHKF-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353011 | |
Record name | 2-[(2S)-Piperidin-2-yl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103639-57-2 | |
Record name | 2-[(2S)-Piperidin-2-yl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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